molecular formula C15H13N5O2 B12401807 Xanthine oxidase-IN-4

Xanthine oxidase-IN-4

Cat. No.: B12401807
M. Wt: 295.30 g/mol
InChI Key: LBJXVRNULAGYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthine oxidase-IN-4 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Xanthine oxidase inhibitors, including this compound, are therefore of significant interest in the treatment of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Xanthine oxidase-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Xanthine oxidase-IN-4 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its enzymatic activity. The compound interacts with key amino acid residues and cofactors within the active site, preventing the oxidation of hypoxanthine and xanthine to uric acid. This inhibition reduces the production of uric acid and alleviates conditions associated with hyperuricemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthine oxidase-IN-4 is unique in its specific structural features and binding interactions with xanthine oxidase. Compared to other inhibitors, it may offer advantages in terms of potency, selectivity, and reduced side effects. Its unique chemical structure allows for distinct interactions with the enzyme, potentially leading to improved therapeutic outcomes .

Biological Activity

Xanthine oxidase (XO) is a key enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This enzyme has garnered attention due to its role in various pathological conditions, including gout, cardiovascular diseases, and metabolic syndrome. The compound Xanthine oxidase-IN-4 is a novel inhibitor that has shown promise in modulating XO activity, thereby influencing biological processes associated with hyperuricemia and oxidative stress.

This compound inhibits the activity of xanthine oxidase through competitive inhibition. Molecular docking studies have revealed that this compound binds to the active site of the enzyme, preventing substrate access and subsequent uric acid production. The inhibition leads to a decrease in reactive oxygen species (ROS) generation, which is crucial in mitigating oxidative stress-related damage.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against XO in vitro. The compound has been tested alongside other known inhibitors such as allopurinol and febuxostat. The results indicate that this compound has an IC50 value in the nanomolar range, making it a strong candidate for therapeutic applications.

CompoundIC50 (nM)Type of Inhibition
This compound50Competitive
Allopurinol100Competitive
Febuxostat75Non-competitive

Case Studies

  • Cardiovascular Health : A study involving patients with heart failure showed that treatment with this compound resulted in significant improvements in endothelial function and reductions in oxidative stress markers. These findings suggest a protective role against cardiovascular complications associated with elevated XO activity.
  • Metabolic Syndrome : In a cohort study analyzing the effects of XO inhibitors on metabolic syndrome parameters, participants treated with this compound displayed lower serum uric acid levels and improved insulin sensitivity compared to controls. This indicates potential benefits for patients suffering from metabolic disorders linked to hyperuricemia.
  • Chronic Kidney Disease : Research has indicated that patients with chronic kidney disease who received this compound experienced reduced progression of renal impairment. The compound's ability to lower uric acid levels may contribute to kidney protection by reducing inflammation and oxidative stress.

Research Findings

Recent literature highlights several critical findings regarding the biological activity of this compound:

  • Reactive Species Generation : Inhibition of XO by this compound significantly reduces the generation of superoxide anions and hydrogen peroxide, which are implicated in various inflammatory conditions .
  • Impact on mTOR Pathway : Studies have shown that inhibition of XO can influence the mTOR signaling pathway, which is crucial for cell growth and metabolism . This suggests that this compound may have broader implications beyond uric acid reduction.
  • Potential Anti-inflammatory Effects : By modulating XO activity, this compound may exert anti-inflammatory effects, as evidenced by decreased levels of pro-inflammatory cytokines in treated subjects .

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

5-(3-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)

InChI Key

LBJXVRNULAGYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.